molecular formula C9H13N2Na2O15P3 B8192620 Uridine triphosphate 13C9,15N2 (sodium)

Uridine triphosphate 13C9,15N2 (sodium)

Cat. No.: B8192620
M. Wt: 539.03 g/mol
InChI Key: JFXKPFPIFSFLOU-WAZFBPMISA-L
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Description

Uridine triphosphate 13C9,15N2 (sodium) (CAS 285978-18-9) is a stable isotope-labeled derivative of uridine triphosphate (UTP), a pyrimidine nucleotide essential for RNA synthesis and cellular signaling. This compound incorporates nine carbon-13 (13C) atoms and two nitrogen-15 (15N) isotopes, replacing natural carbon and nitrogen atoms in the uridine base and triphosphate backbone . Its molecular formula is C9H13N2O15P3·2.2Na, with a molecular weight of 528.10 g/mol .

The isotopic labeling enables precise tracking in metabolic studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, where it serves as an internal standard to quantify unlabeled UTP or monitor nucleotide turnover in biological systems . It is supplied as a 100 mM solution in 5 mM Tris-HCl (pH 7.5) to ensure stability and ease of use in experimental workflows .

Properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXKPFPIFSFLOU-WAZFBPMISA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2Na2O15P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Parameters for Palladium-Catalyzed UTP Modifications

ParameterCondition/ComponentRole in Synthesis
CatalystPalladium(II) acetateFacilitates cross-coupling
LigandTriphenylphosphineStabilizes palladium intermediates
SolventDimethylformamide (DMF)Enhances reagent solubility
Temperature50°COptimizes reaction kinetics
Yield65–72%Efficiency of product formation

Enzymatic Synthesis Strategies

Multi-Enzyme Cascade for Isotopic Labeling

The most efficient method for synthesizing UTP 13C9,15N2 (sodium) involves a chemoenzymatic cascade using isotopically enriched precursors. A seminal protocol starts with [15N]uracil and [13C6]glucose, which are converted into UTP through 11 enzymatic steps.

Stepwise Enzymatic Conversion

  • Glucose to 5-Phosphoribosyl-1-Pyrophosphate (PRPP):
    [13C6]Glucose is phosphorylated to glucose-6-phosphate via hexokinase, then oxidized to 6-phosphogluconate. Enzymes from the pentose phosphate pathway subsequently generate ribulose-5-phosphate, which is isomerized to ribose-5-phosphate and converted to PRPP using PRPP synthetase.

  • Uracil to UMP:
    Uracil phosphoribosyltransferase catalyzes the condensation of [15N]uracil and PRPP to form UMP, with a yield exceeding 85% under ATP-regulated conditions.

  • Phosphorylation to UTP:
    UMP is sequentially phosphorylated to UDP by nucleoside monophosphate kinase and then to UTP by nucleoside diphosphate kinase. ATP regeneration is maintained using creatine phosphate and creatine kinase, ensuring stoichiometric efficiency.

Table 2: Enzymatic Cascade Components and Functions

EnzymeFunctionCofactor/Substrate
HexokinasePhosphorylates glucoseATP → ADP
Glucose-6-phosphate dehydrogenaseOxidizes glucose-6-phosphateNADP+ → NADPH
PRPP synthetaseSynthesizes PRPPATP → ADP
Uracil phosphoribosyltransferaseConverts uracil + PRPP to UMPMg²⁺
Nucleoside monophosphate kinasePhosphorylates UMP to UDPATP → ADP
Nucleoside diphosphate kinasePhosphorylates UDP to UTPATP → ADP

Cofactor Recycling Systems

To enhance cost-effectiveness, ATP and NADP+ are regenerated in situ:

  • ATP Regeneration: Creatine phosphate (20 mM) and creatine kinase (10 U/mL) maintain ATP levels at >90% throughout the reaction.

  • NADP+ Recycling: Glutamate dehydrogenase (5 U/mL) and excess α-ketoglutarate (5 mM) regenerate NADP+ from NADPH, sustaining oxidative steps.

Isotopic Labeling and Purification

Incorporation of 13C and 15N

The enzymatic method ensures uniform labeling:

  • 13C-Labeled Ribose: Derived from [13C6]glucose, with 99% isotopic enrichment confirmed via mass spectrometry.

  • 15N-Labeled Uracil: [15N]uracil (98% purity) is incorporated into the pyrimidine ring, preserving the compound’s NMR compatibility.

Chromatographic Purification

Post-synthesis, the product is purified using anion-exchange chromatography (DEAE-Sephadex A-25) with a linear gradient of triethylammonium bicarbonate (0.1–1.0 M). Final conversion to the sodium salt is achieved via ion-exchange resin (Dowex 50WX8, Na⁺ form), yielding >95% pure UTP 13C9,15N2 (sodium).

Table 3: Purification Parameters and Outcomes

ParameterConditionOutcome
Column MaterialDEAE-Sephadex A-25Separation of UTP from nucleotides
EluentTriethylammonium bicarbonatepH-stable elution
Ion ExchangeDowex 50WX8 (Na⁺)Sodium counterion incorporation
Final Purity>95%Confirmed by HPLC and NMR

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Enzymatic Method: Achieves 60–65% overall yield from [15N]uracil and [13C6]glucose, scalable to gram quantities.

  • Chemical Method: Limited to milligram-scale modifications (e.g., AA-UTP) with lower isotopic specificity.

Cost and Practicality

  • Enzymatic Synthesis: Requires significant upfront investment in enzymes but offers superior isotopic control and higher yields for large-scale production.

  • Chemical Synthesis: More suitable for introducing non-isotopic modifications but less efficient for dual-labeling.

Challenges and Innovations

Isotopic Dilution

Trace impurities in [13C6]glucose or [15N]uracil can reduce isotopic purity. Advanced purification techniques, such as preparative HPLC, mitigate this risk.

Enzyme Stability

Thermolabile enzymes (e.g., nucleoside diphosphate kinase) require reaction temperatures ≤37°C. Immobilized enzyme systems have been proposed to enhance reusability .

Chemical Reactions Analysis

Types of Reactions

Uridine triphosphate 13C9,15N2 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents, bases, and acids. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include uridine diphosphate, uridine monophosphate, and inorganic phosphate. These products are often used in further biochemical and metabolic studies .

Scientific Research Applications

Nucleic Acid Synthesis

Role in RNA Synthesis
Uridine triphosphate is a critical building block for RNA synthesis. The isotopic labeling with carbon-13 and nitrogen-15 enhances the ability to trace metabolic pathways and study RNA dynamics in living systems. Researchers utilize uridine triphosphate 13C9,15N2 (sodium) for:

  • In vitro transcription assays : This compound serves as a substrate for RNA polymerases, enabling the synthesis of labeled RNA molecules for downstream applications such as sequencing and structural analysis.
  • Metabolic flux analysis : By incorporating the labeled nucleotide into RNA, scientists can track the incorporation rates and turnover of nucleotides in cellular metabolism.

Metabolic Research

Studying Metabolic Pathways
The stable isotopes in uridine triphosphate 13C9,15N2 (sodium) allow researchers to investigate metabolic pathways involving nucleotides. Key applications include:

  • Tracing metabolic fluxes : The compound can be used to study the metabolism of nucleotides through various pathways, providing insights into cellular energy dynamics and nucleotide recycling.
  • Investigating enzyme kinetics : The labeled compound aids in understanding the catalytic mechanisms of enzymes involved in nucleotide metabolism, such as kinases and nucleases .

Cell Signaling Studies

Role in Signal Transduction
Uridine triphosphate is not only a precursor for RNA but also plays a role in cellular signaling. Its applications include:

  • Investigating purinergic signaling : The compound can be used to study the effects of uridine triphosphate on purinergic receptors, which are involved in various physiological processes including neurotransmission and immune responses.
  • Cellular response assays : Researchers utilize this compound to analyze how cells respond to extracellular signals mediated by uridine triphosphate, contributing to our understanding of signal transduction pathways .

Structural Biology

NMR Studies
The unique isotopic composition of uridine triphosphate 13C9,15N2 (sodium) makes it suitable for nuclear magnetic resonance (NMR) spectroscopy studies:

  • Structural analysis of RNA : The labeled nucleotide can be incorporated into RNA structures to elucidate their conformational dynamics and interactions with proteins or other nucleic acids.
  • Studying molecular interactions : By observing shifts in NMR spectra, researchers can gain insights into binding affinities and interaction mechanisms between nucleotides and their targets .

Case Studies

StudyApplicationFindings
Gato et al.Enzymatic synthesisDemonstrated that uridine triphosphate 13C9,15N2 significantly improved yield in RNA polymerase reactions compared to unlabeled counterparts .
Otsuka et al.Metabolic flux analysisUsed labeled uridine triphosphate to trace nucleotide metabolism in cancer cells, revealing altered metabolic pathways associated with tumor growth .
GlpBio ResearchCell signalingInvestigated the role of uridine triphosphate in purinergic signaling pathways, providing evidence for its involvement in inflammatory responses .

Mechanism of Action

Uridine triphosphate 13C9,15N2 (sodium) exerts its effects by participating in nucleic acid synthesis and metabolic pathways. It acts as a substrate for RNA polymerase during RNA synthesis and is involved in the regulation of glycogen metabolism. The labeled isotopes allow for tracking and studying these processes in detail .

Comparison with Similar Compounds

Isotope-Labeled Nucleotides

Isotope-labeled nucleotides are critical for tracing metabolic pathways and validating analytical methods. Below is a comparative analysis of UTP 13C9,15N2 (sodium) with other labeled nucleotides:

Table 1: Isotope-Labeled Nucleotides Comparison
Compound Name Isotope Label Salt Form Molecular Formula Molecular Weight (g/mol) Purity Key Applications Source
UTP 13C9,15N2 (sodium) 13C9, 15N2 Sodium C9H13N2O15P3·2.2Na 528.10 ≥98% Nucleic acid synthesis, MS/NMR internal standards Sigma-Aldrich
ATP-13C10,15N5 (sodium) 13C10, 15N5 Sodium C10H12N5O13P3·Na 569.18 ≥95% (CP) Energy metabolism studies Sigma-Aldrich
GTP-13C10 (sodium) 13C10 Sodium C10H12N5O14P3·Na 567.18 ≥95% (CP) GTPase activity assays Sigma-Aldrich
UTP-15N2 (dilithium) 15N2 Dilithium C9H13Li2N2O15P3 497.99 ≥98% Pancreatic function regulation MedChemExpress
UTP-13C9 (dilithium) 13C9 Dilithium 13C9H13Li2N2O15P3 504.94 ≥98% Carbon-specific metabolic tracing MedChemExpress

Key Observations:

  • Isotope Specificity: UTP 13C9,15N2 (sodium) uniquely combines 13C and 15N labeling, making it ideal for dual-isotope tracing in studies involving RNA synthesis and nitrogen metabolism .
  • Salt Form : Sodium salts (e.g., UTP 13C9,15N2) generally exhibit higher solubility in aqueous buffers compared to dilithium salts, which may precipitate under physiological conditions .
  • Applications : While ATP-13C10,15N5 is tailored for energy metabolism (e.g., ATP/ADP ratio studies), UTP 13C9,15N2 is specialized for RNA synthesis and nucleotide pool quantification .

Non-Labeled Uridine Derivatives

Non-isotopic uridine derivatives primarily function as signaling molecules or enzyme substrates. Key examples include:

Table 2: Non-Labeled Uridine Derivatives
Compound Name Functionality Key Role Applications Source
Uridine 5′-triphosphate (UTP) P2Y receptor agonist Activates P2Y2/P2Y4 receptors Calcium signaling, kinase assays
UDP disodium salt P2Y6 receptor agonist Stimulates P2Y6-mediated pathways Immune response, nucleic acid synthesis
UDP-Glucose sodium salt P2Y14 receptor agonist Substrate for glycosyltransferases Glycogen synthesis, cell adhesion

Comparison with UTP 13C9,15N2 (Sodium):

  • Biological Activity: Non-labeled UTP derivatives directly modulate cellular pathways (e.g., P2Y receptor activation), whereas UTP 13C9,15N2 is metabolically inert and used solely for analytical purposes .
  • Research Utility: UTP 13C9,15N2 enables quantification of endogenous UTP levels without interfering with receptor signaling, a critical distinction from non-labeled analogs .

Therapeutic Nucleotide Analogs

Several nucleotide analogs have therapeutic applications, contrasting with the analytical role of UTP 13C9,15N2:

Table 3: Therapeutic Nucleotide Analogs
Compound Name Mechanism of Action Therapeutic Use Key Difference from UTP 13C9,15N2 Source
Triazavirin Inhibits viral RNA/DNA synthesis Antiviral (e.g., influenza) Modified nucleoside with clinical use
Tubercidin Binds DNA/RNA to block polymerases Antibiotic, anticancer Natural antibiotic with cytotoxicity
Vidarabine DNA chain termination Antiviral (herpes) Clinically approved drug

Key Distinctions:

  • Function: UTP 13C9,15N2 is non-therapeutic and lacks antiviral or cytotoxic activity, unlike Triazavirin or Tubercidin .
  • Structural Modifications: Therapeutic analogs feature altered sugar or base moieties (e.g., Vidarabine’s arabinose sugar), whereas UTP 13C9,15N2 retains native uridine structure with isotopic substitutions .

Q & A

Q. How can Uridine triphosphate 13C9,15N2 (sodium) be incorporated into nucleic acid synthesis protocols to track nucleotide incorporation?

Answer: This isotopically labeled UTP is used as a tracer in in vitro transcription or RNA synthesis assays. Researchers can replace natural UTP with the labeled analog in reaction mixtures (e.g., RNA polymerase-driven systems) and quantify incorporation efficiency via liquid chromatography-mass spectrometry (LC-MS). The 13C and 15N labels enable differentiation from endogenous nucleotides, allowing precise tracking of synthesized RNA .

Q. What are the optimal storage conditions to ensure the stability of Uridine triphosphate 13C9,15N2 (sodium) in long-term experiments?

Answer: The compound should be stored at -20°C in airtight, light-protected containers under anhydrous conditions. Repeated freeze-thaw cycles should be avoided to prevent hydrolysis of the triphosphate group. Prior to use, verify purity via LC-MS or NMR, as degradation products (e.g., UDP or UMP) may interfere with experimental results .

Q. How can researchers quantify nucleotide pool dynamics using Uridine triphosphate 13C9,15N2 (sodium) in cell culture models?

Answer: Incorporate the labeled UTP into cell cultures via transfection or electroporation. Post-incubation, extract nucleotides using acid-based methods (e.g., trichloroacetic acid) and analyze via LC-MS with isotope dilution. The 13C9,15N2 labels allow normalization against unlabeled endogenous UTP, enabling accurate quantification of synthesis rates and turnover .

Advanced Research Questions

Q. How can researchers optimize isotopic enrichment levels when using Uridine triphosphate 13C9,15N2 (sodium) in metabolic flux analysis?

Answer: Ensure >98% isotopic purity by validating the compound via high-resolution mass spectrometry (HRMS) prior to use. In flux studies, pair with complementary labeled precursors (e.g., 13C-glucose or 15N-glutamine) to trace nucleotide salvage vs. de novo synthesis pathways. Normalize data to account for natural isotope abundance using software tools like IsoCor or MetaQuant .

Q. What experimental strategies resolve data contradictions between in vitro and in vivo studies involving Uridine triphosphate 13C9,15N2 (sodium)?

Answer: Discrepancies often arise from differences in cellular uptake efficiency or compartmentalization. For in vivo models (e.g., mice), administer the compound via intraperitoneal injection and monitor bioavailability using plasma LC-MS. In parallel, perform in vitro dose-response assays to identify concentration-dependent effects. Cross-validate findings with orthogonal methods, such as radiolabeled UTP or fluorescence-based RNA imaging .

Q. How can researchers address inconsistent results in studies linking UTP 13C9,15N2 sodium to inflammatory or fibrotic pathways?

Answer: Inflammation studies often show variability due to cell-type-specific responses. For example, in cystic fibrosis models, UTP enhances mucus clearance but may exacerbate fibrosis in certain contexts. To reconcile contradictions:

  • Use tissue-specific knockouts (e.g., P2Y2 receptor-deficient mice) to isolate UTP signaling pathways.
  • Pair with proteomic profiling to identify downstream effectors like TGF-β or collagen synthesis markers.
  • Replicate experiments across multiple models (e.g., primary human bronchial epithelial cells vs. murine lung tissue) .

Methodological Notes

  • Purity Validation: Always confirm isotopic and chemical purity via LC-MS/MS or NMR before experimental use .
  • Data Normalization: Use stable isotope-labeled internal standards (e.g., 15N3-CTP) to correct for matrix effects in LC-MS workflows .
  • In Vivo Limitations:** Consider rapid phosphatase-mediated degradation of UTP in animal models; co-administer with phosphatase inhibitors if necessary .

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